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molecular formula C15H21N3 B089436 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile CAS No. 1024-16-4

1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile

Cat. No. B089436
M. Wt: 243.35 g/mol
InChI Key: NPYMJCBIPUSGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872006B2

Procedure details

To a solution of 1-benzylpiperidin-4-one (5.69 g) in ethanol (4.2 mL) was added dropwise a solution of ethylamine hydrochloride (2.69 g) in water (3 mL) under ice-cooling and then added dropwise a solution of potassium cyanide (2.04 g) in water (7 mL) and the mixture was stirred at room temperature overnight. To the reaction mixture was added isopropyl alcohol (10 mL) and water (30 mL) and the mixture was stirred and extracted. To the organic layer was added water (30 mL) and the mixture was stirred and extracted. The organic layer was diluted with methylene chloride (30 mL) and the mixture was washed with a brine, dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo and to the residue was added isopropyl alcohol (100 mL) and the precipitates were filtered off. The filtrate was concentrated in vacuo to give 1-benzyl-4-cyano-4-(ethylamino)piperidine (7.3 g, yield: 99.7%) as a yellow oil.
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[CH2:16]([NH2:18])[CH3:17].[C-:19]#[N:20].[K+].C(O)(C)C>C(O)C.O>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([C:19]#[N:20])([NH:18][CH2:16][CH3:17])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.69 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
2.69 g
Type
reactant
Smiles
Cl.C(C)N
Name
Quantity
4.2 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.04 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred
EXTRACTION
Type
EXTRACTION
Details
extracted
ADDITION
Type
ADDITION
Details
To the organic layer was added water (30 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred
EXTRACTION
Type
EXTRACTION
Details
extracted
ADDITION
Type
ADDITION
Details
The organic layer was diluted with methylene chloride (30 mL)
WASH
Type
WASH
Details
the mixture was washed with a brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo and to the residue
ADDITION
Type
ADDITION
Details
was added isopropyl alcohol (100 mL)
FILTRATION
Type
FILTRATION
Details
the precipitates were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(NCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 99.7%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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